N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

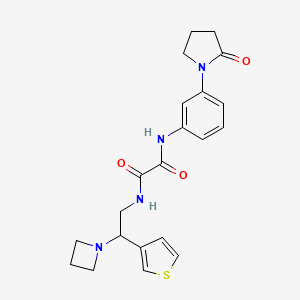

This oxalamide derivative features a unique structure with three critical components:

- N1 substituent: A 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl group.

- N2 substituent: A 3-(2-oxopyrrolidin-1-yl)phenyl group. The 2-oxopyrrolidin (pyrrolidinone) ring enhances hydrogen-bonding capacity due to its carbonyl group.

- Core: Oxalamide (N,N'-ethylene oxamide), a planar structure that facilitates intermolecular interactions.

The compound’s molecular formula is estimated as C21H25N4O3S (MW ≈ 437.5 g/mol), inferred from structural analogs in the literature .

Properties

IUPAC Name |

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c26-19-6-2-10-25(19)17-5-1-4-16(12-17)23-21(28)20(27)22-13-18(24-8-3-9-24)15-7-11-29-14-15/h1,4-5,7,11-12,14,18H,2-3,6,8-10,13H2,(H,22,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUSSENNMOIOHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CSC=C3)N4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known by its CAS number 2034568-09-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 375.51 g/mol. The structure features a unique combination of azetidine and thiophene moieties, which are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.51 g/mol |

| CAS Number | 2034568-09-5 |

| Solubility | Not available |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxalamide derivatives, including those similar to our compound. For instance, compounds containing oxadiazole and thiadiazole structures have shown promising results against various bacterial strains. The mechanism of action is often attributed to their ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways.

Cytotoxicity Studies

A study investigating the cytotoxic effects of related compounds indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as L929 and HepG2. In these studies, the most potent compounds demonstrated an increase in cell viability at lower concentrations, suggesting a selective toxicity profile that could be beneficial for therapeutic applications.

Table 2: Cytotoxicity Results

| Compound ID | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound 24 | L929 | 12 | 110 |

| Compound 25 | L929 | 100 | 40 |

| Compound 29 | HepG2 | 50 | 105 |

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Membrane Disruption : Its lipophilic nature suggests potential interactions with lipid membranes, leading to increased permeability and cell lysis.

- Gene Expression Modulation : Similar compounds have been shown to affect gene transcription related to biofilm formation and resistance mechanisms in bacteria.

Case Study 1: Antitubercular Activity

Research conducted by Villemagne et al. (2020) focused on oxadiazole derivatives as inhibitors of Mycobacterium tuberculosis. The study found that specific modifications in the chemical structure significantly enhanced the antitubercular activity, suggesting that similar modifications in our compound could yield beneficial results.

Case Study 2: Cancer Therapeutics

A recent investigation into thiophene-containing compounds revealed their potential as anticancer agents. These studies demonstrated that modifications in the thiophene ring could enhance selectivity towards cancer cells while minimizing toxicity towards normal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The table below compares the target compound with key oxalamide derivatives:

Key Structural and Functional Differences

Azetidine vs. Larger Rings (e.g., Azepane, Piperidine)

- This contrasts with azepane (6-membered, ) and piperidine (), which offer greater flexibility .

- Thiophene Position : The target’s thiophen-3-yl group differs from thiophen-2-yl in . Positional isomerism may alter electronic properties and steric interactions with target proteins.

N2 Substituent Variations

- 2-Oxopyrrolidin-1-yl (Target): The pyrrolidinone group enables hydrogen bonding via its carbonyl oxygen, unlike the lipophilic trifluoromethyl group in ’s compound. This difference may influence solubility and target engagement .

- Halogenated Phenyl (GMC Series): Bromine/chlorine substituents in GMC compounds () enhance antimicrobial activity through hydrophobic interactions, whereas the target’s pyrrolidinone group may prioritize polar interactions .

Physicochemical Properties

- Hydrogen Bonding: The 2-oxopyrrolidin group enhances hydrogen-bond acceptor/donor capacity, contrasting with S336’s methoxy and pyridyl groups, which prioritize π-stacking .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step amide coupling strategy.

Step 1 : Prepare the azetidine-thiophene ethylamine intermediate using nucleophilic substitution (azetidine with a thiophene-containing alkyl halide) .

Step 2 : Synthesize the 3-(2-oxopyrrolidin-1-yl)phenylamine fragment via Buchwald-Hartwig coupling or reductive amination .

Step 3 : Couple the two intermediates using oxalyl chloride or EDCI/HOBt-mediated amide bond formation.

- Optimization : Use Design of Experiments (DoE) to assess variables (e.g., temperature, stoichiometry, solvent polarity). For example, flow chemistry (e.g., continuous reactors) improves yield and reduces side products in analogous oxalamide syntheses .

Q. How can researchers confirm the structural integrity of this compound, particularly the stereochemistry of the azetidine and thiophene moieties?

- Methodology :

- Spectroscopy :

- 1H/13C NMR : Compare chemical shifts of azetidine (δ ~3.5–4.0 ppm for N-CH2) and thiophene (δ ~6.5–7.5 ppm for aromatic protons) with reference data .

- HRMS : Validate molecular weight (e.g., [M+H]+ ion).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry. For example, analogous oxalamides exhibit hydrogen-bonded dimer motifs (R22(8)) in crystal lattices, confirming spatial arrangements .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodology :

- In vitro screening :

- Kinase inhibition : Use fluorescence polarization assays targeting kinases (e.g., EGFR, MAPK) due to structural similarity to oxadiazole-containing inhibitors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- ADMET profiling : Microsomal stability assays (e.g., liver microsomes) and PAMPA-BBB for blood-brain barrier permeability .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins, and what are the limitations?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs, ion channels). The azetidine’s conformational rigidity may favor hydrophobic pockets .

- MD simulations : Run 100 ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Note that B3LYP/SDD methods may underestimate solvation effects for thiophene derivatives .

- Limitations : DFT methods struggle with accurate π-π stacking energy calculations for thiophene-containing ligands .

Q. What experimental strategies resolve contradictory data in SAR studies, such as conflicting activity trends between azetidine and pyrrolidine analogs?

- Methodology :

- Meta-analysis : Compare datasets from analogs (e.g., N1-cyclopentyl-N2-tetrahydroquinolinyl oxalamides) to identify substituent-specific trends .

- Proteomics : Use thermal shift assays (TSA) to quantify target engagement differences between analogs. For example, azetidine’s smaller ring size may reduce steric hindrance vs. pyrrolidine .

- Crystallography : Co-crystallize analogs with targets to visualize binding mode variations (e.g., azetidine’s NH vs. pyrrolidine’s carbonyl interactions) .

Q. How can researchers optimize the compound’s metabolic stability without compromising target affinity?

- Methodology :

- Isotope labeling : Use 14C-labeled compound in rat hepatocyte assays to identify metabolic hotspots (e.g., thiophene oxidation, azetidine ring opening) .

- Bioisosteric replacement : Replace labile groups (e.g., thiophene → benzothiophene; azetidine → piperidine) and assess activity/stability trade-offs .

- Prodrug design : Mask polar groups (e.g., oxalamide NH) with ester promoieties to enhance bioavailability .

Q. What techniques validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- CRISPR-Cas9 knockouts : Silence putative targets (e.g., HDACs, kinases) in cell lines and measure rescue effects .

- SPR/BLI : Quantify binding kinetics (KD, kon/koff) using surface plasmon resonance or bio-layer interferometry .

- Transcriptomics : RNA-seq to identify differentially expressed pathways post-treatment (e.g., apoptosis, cell cycle arrest) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodology :

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm adequate exposure .

- Off-target screening : Use KiNativ® profiling to identify unintended interactions (e.g., cytochrome P450 inhibition) .

- Formulation optimization : Test nanoemulsions or liposomes to improve solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.